molecular formula C13H16O4 B8277919 4-(Acetyloxy)-3-tert-butylbenzoic acid CAS No. 23369-93-9

4-(Acetyloxy)-3-tert-butylbenzoic acid

Cat. No. B8277919
CAS RN: 23369-93-9
M. Wt: 236.26 g/mol
InChI Key: ZRUSFTUXJNHKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05261953

Procedure details

50.0 g of 4-acetoxy-3-tert-butylbenzoic acid are dissolved in 200 g of methanol. A solution of 10.2 g of sodium hydroxide in 180 ml of water is added. The mixture is refluxed for 3 hours. The methanol is removed, and the mixture is acidified with hydrochloric acid (10%) at 10° C. The precipitate is filtered off and washed, giving 40.6 g of product in the form of colourless crystals having a melting point of from 158° to 159° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[C:14]([CH3:17])([CH3:16])[CH3:15])(=O)C.[OH-].[Na+]>CO.O>[C:14]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:5]=1[OH:4])[C:9]([OH:11])=[O:10])([CH3:17])([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)C(C)(C)C
Name
Quantity
200 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The methanol is removed
CUSTOM
Type
CUSTOM
Details
is acidified with hydrochloric acid (10%) at 10° C
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.